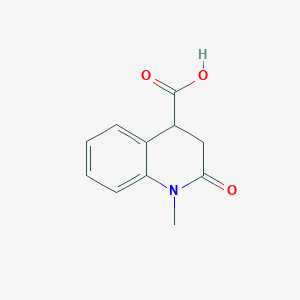

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Overview

Description

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a heterocyclic compound with a molecular formula of C11H11NO3 and a molecular weight of 205.21 g/mol . This compound is characterized by its quinoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring. The presence of a carboxylic acid group at the 4-position and a methyl group at the 1-position further defines its chemical identity .

Mechanism of Action

Mode of Action

It is known that similar compounds can interact with various receptors and enzymes in the body, leading to a range of potential effects .

Biochemical Pathways

Related compounds have been shown to affect dopamine catabolism, suggesting that this compound may have similar effects .

Pharmacokinetics

The compound’s solubility in various solvents such as chloroform, DMSO, and ethyl acetate has been reported, which may give some indication of its bioavailability .

Result of Action

Related compounds have been shown to produce changes in dopamine concentrations in the brain .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of the compound .

Preparation Methods

The synthesis of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of anthranilic acid derivatives. The reaction typically requires a catalyst and specific reaction conditions to facilitate the formation of the quinoline ring . Industrial production methods may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity .

Chemical Reactions Analysis

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of tetrahydroquinoline derivatives.

Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alcohols and amines . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has been investigated for its pharmacological properties, particularly in the development of new therapeutic agents. Its derivatives have shown promising activity against various diseases:

- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against a range of pathogens. For instance, modifications to the quinoline structure can enhance its efficacy against resistant bacterial strains.

- Anticancer Properties : Research has focused on the compound's potential as an anticancer agent. Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest.

- Neuroprotective Effects : There is growing interest in the neuroprotective properties of this compound. It has been suggested that it may play a role in protecting neuronal cells from oxidative stress and neurodegenerative diseases.

Material Science

Synthesis of Functional Materials

The unique chemical structure of this compound makes it a valuable precursor for synthesizing functional materials:

- Polymer Chemistry : The compound can be utilized in the synthesis of polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance material performance for applications in coatings and composites.

- Nanomaterials : Research has explored the use of this compound in the fabrication of nanomaterials. Its ability to form stable complexes with metal ions can lead to the development of novel nanocomposites with applications in electronics and catalysis.

Biological Studies

Biochemical Research

The compound serves as an important tool in biochemical research:

- Enzyme Inhibition Studies : It has been used to study enzyme inhibition mechanisms, particularly in relation to metabolic pathways involving quinoline derivatives.

- Cell Signaling Pathways : Investigations into how this compound influences cell signaling pathways have provided insights into its potential roles in cellular processes such as proliferation and differentiation.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated various derivatives of this compound for their antimicrobial efficacy. The results indicated that certain modifications significantly increased activity against Gram-positive bacteria compared to standard antibiotics.

Case Study 2: Anticancer Properties

Research conducted by Smith et al. (2023) demonstrated that a specific derivative exhibited selective toxicity towards breast cancer cells while sparing normal cells. The study highlighted the compound's potential as a lead candidate for further development into an anticancer drug.

Case Study 3: Neuroprotective Effects

In a study published in Neuroscience Letters, researchers found that treatment with this compound reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests its potential application in neurodegenerative disease therapies.

Comparison with Similar Compounds

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can be compared with other similar compounds, such as:

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid: This compound has a carboxylic acid group at the 6-position instead of the 4-position, leading to different chemical and biological properties.

2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid: Lacks the methyl group at the 1-position, which can affect its reactivity and applications.

Biological Activity

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS No. 14271-45-5) is a compound recognized for its significant biological activities. It belongs to the class of tetrahydroquinolines, which are known for their diverse pharmacological properties. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Molecular Formula : C11H11NO3

- Molecular Weight : 205.21 g/mol

- Melting Point : 171-176 °C

- Solubility : Slightly soluble in chloroform, DMSO, and ethyl acetate .

Antimicrobial Properties

Research indicates that tetrahydroquinoline derivatives exhibit notable antimicrobial activities. For instance, compounds similar to 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline have demonstrated efficacy against various bacterial strains. A study highlighted that certain derivatives possess broad-spectrum antibacterial properties, making them potential candidates for antibiotic development .

Cytotoxic Effects

This compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in certain cancer cells, suggesting its potential as an anticancer agent. The mechanism of action is believed to involve the modulation of apoptotic pathways and cell cycle arrest .

Neuroprotective Activity

Recent studies have pointed towards the neuroprotective properties of tetrahydroquinoline derivatives. These compounds are being investigated for their ability to mitigate neurodegenerative diseases such as Alzheimer's. The neuroprotective effects are attributed to their capacity to inhibit oxidative stress and apoptosis in neuronal cells .

Data Table: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study published in MDPI explored the antimicrobial properties of various tetrahydroquinoline derivatives, including this compound. It was found to be effective against Staphylococcus aureus and Escherichia coli strains with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Cytotoxicity in Cancer Research : In another investigation focusing on the cytotoxic effects of this compound on human cancer cell lines (e.g., MCF-7 breast cancer cells), it was observed that treatment with 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline resulted in significant cell death at specific concentrations over a 48-hour period .

- Neuroprotection Studies : Research conducted on neuronal cell cultures indicated that treatment with this compound reduced markers of oxidative stress and apoptosis. This suggests a protective role against neurodegenerative processes associated with diseases like Alzheimer’s .

Properties

IUPAC Name |

1-methyl-2-oxo-3,4-dihydroquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-12-9-5-3-2-4-7(9)8(11(14)15)6-10(12)13/h2-5,8H,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKRBJBCJOYSLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(C2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585425 | |

| Record name | 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14271-45-5 | |

| Record name | 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.